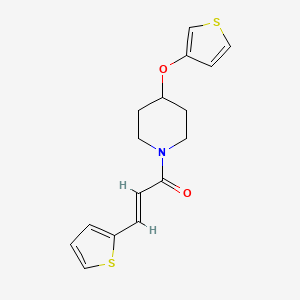

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one

Description

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of thiophene rings and a piperidine moiety

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-(4-thiophen-3-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-16(4-3-15-2-1-10-21-15)17-8-5-13(6-9-17)19-14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCRWJNQSSNOA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Attachment of the Thiophene Rings: The thiophene rings are introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Formation of the Enone Moiety: The final step involves the formation of the enone moiety through a condensation reaction, typically using an aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that thiophene derivatives exhibit promising anticancer properties. For instance, studies have indicated that compounds similar to (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. In vitro assays demonstrated that these compounds induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and disruption of the cell cycle .

Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial activities. The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Recent studies indicate that thiophene derivatives exhibit antiviral properties, particularly against viruses such as HIV. These compounds may interfere with viral entry or replication processes, making them candidates for further development as antiviral agents.

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, which is crucial for the efficiency of electronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

In Vivo Studies

In vivo studies have been conducted to evaluate the therapeutic potential of thiophene derivatives in animal models. These studies assess the pharmacokinetics, bioavailability, and overall efficacy of the compounds in treating specific diseases, providing insights into their potential clinical applications .

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different thiophene substitution pattern.

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one: Contains a furan ring instead of one of the thiophene rings.

Uniqueness

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is unique due to its specific arrangement of thiophene rings and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (E)-3-(thiophen-2-yl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)prop-2-en-1-one is a thiophene-based derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structure consists of a prop-2-en-1-one moiety linked to a piperidine group substituted with a thiophenyl ether. This unique arrangement is believed to contribute to its biological efficacy.

Tyrosinase Inhibition

One of the most significant biological activities of this compound is its inhibition of tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

- Mechanism : The compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. These values indicate a strong inhibitory effect, suggesting potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Anti-inflammatory Properties

Thiophene derivatives are known for their anti-inflammatory effects. Studies have shown that compounds similar to this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .

Study 1: Tyrosinase Inhibition in Melanoma Cells

A study investigated the effects of this compound on B16F10 melanoma cells. The results demonstrated that the compound significantly reduced melanin content and inhibited intracellular tyrosinase activity in a dose-dependent manner, supporting its use as a therapeutic agent for hyperpigmentation disorders .

Study 2: Anti-inflammatory Effects

In vitro assays conducted on human red blood cells showed that thiophene derivatives could inhibit pro-inflammatory cytokines at low concentrations, presenting better activity than traditional anti-inflammatory drugs like indomethacin . This highlights the potential of thiophene-based compounds in developing new anti-inflammatory agents.

Summary of Biological Activities

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition | 0.013 μM (tyrosine hydroxylase) |

| Anti-inflammatory | Downregulation of TNF-α, IL-6 | Not specified |

| Antiviral | Potential against EBOV | Not specified |

Comparative Analysis with Other Thiophene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.